molecular formula C5H11N3S B1270342 5-Ethyl-1,3,5-triazinane-2-thione CAS No. 21306-29-6

5-Ethyl-1,3,5-triazinane-2-thione

Cat. No. B1270342
CAS RN: 21306-29-6
M. Wt: 145.23 g/mol
InChI Key: BXHMBJHMQYKQQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Ethyl-1,3,5-triazinane-2-thione derivatives often involves condensation reactions and modifications to the triazinane ring. For instance, derivatives of 5H-thiazolo[3,2-b]- and 2H-thiazolo[2,3-c]-as-triazines were synthesized via condensation of tetrahydro-I-methyl-as-triazine-3(2H)-thione with ethylene dibromide and ethyl bromoacetate, showcasing the versatility of triazinane derivatives in chemical synthesis (Trepanier & Krieger, 1970).

Molecular Structure Analysis

The molecular structure of 5-Ethyl-1,3,5-triazinane-2-thione derivatives has been extensively studied, revealing diverse conformations and structural motifs. For example, the study by Zhang et al. (2009) on the structural motif of a triazinane-2-thione derivative highlighted the influence of strong anomeric effects on its molecular conformation, illustrating the complex interactions governing the structure of these molecules (Zhang et al., 2009).

Chemical Reactions and Properties

5-Ethyl-1,3,5-triazinane-2-thione and its derivatives participate in various chemical reactions, contributing to a broad spectrum of chemical properties. The work by Zhang et al. (2012) presented a one-step procedure for preparing a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones from the condensation of aromatic amines, thiourea, and formaldehyde, demonstrating the compound's reactivity and potential for functionalization (Zhang, Wang, & Zhang, 2012).

Physical Properties Analysis

The physical properties of 5-Ethyl-1,3,5-triazinane-2-thione derivatives, such as melting points and solubility, are influenced by their molecular structure. Baggio et al. (1998) compared the melting points of two 3H-1,2-dithiole-3-thione derivatives, highlighting the impact of molecular interactions on their physical properties (Baggio, Aimar, Rossi, & Suescun, 1998).

Chemical Properties Analysis

The chemical properties of 5-Ethyl-1,3,5-triazinane-2-thione derivatives, such as reactivity and stability, are central to their application in synthesis and medicinal chemistry. The synthesis and antimicrobial activity study by Al-Abdullah et al. (2014) of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols derived from triazoline-3-thione illustrates the compound's utility in developing biologically active molecules (Al-Abdullah et al., 2014).

Scientific Research Applications

Crystallographic Studies and Molecular Interactions

A study by Sa̧czewski, Gdaniec, and Mazalon (2016) examined 2-(2,4,6-Trioxo-[1,3,5]triazinan-1-yl)ethylammonium halides, closely related to 5-Ethyl-1,3,5-triazinane-2-thione, highlighting the formation of chain structures through polymeric (anion-π)n interactions in crystals. This research provides insight into the molecular interactions and crystallographic properties of related triazinane compounds (Sa̧czewski, Gdaniec, & Mazalon, 2016).

Synthesis and Chemical Reactions

Khairullina et al. (2013) developed efficient procedures for synthesizing 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones, demonstrating the versatility of these compounds in chemical synthesis (Khairullina, Geniyatova, Ibragimov, & Dzhemilev, 2013). Additionally, Zhang, Wang, and Zhang (2012) prepared a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones, providing a simple and efficient route for synthesizing these compounds (Zhang, Wang, & Zhang, 2012).

Hydrogen Bonding and Structural Analysis

In a study by Zhang, Xian, Li, and Zhang (2008), hydrogen-bonded chains and sheets in derivatives of 1,3,5-triazinane-2-thione were analyzed, providing valuable information on the hydrogen bonding and molecular structure of these compounds (Zhang, Xian, Li, & Zhang, 2008).

Luminescent and Nonlinear Optical Properties

Nadeem et al. (2017) studied the luminescent and nonlinear optical properties of a related compound, providing insights into the potential applications of 5-Ethyl-1,3,5-triazinane-2-thione in photophysical and optoelectronic fields (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).

Aminomethylation and Cycloaddition Reactions

Chen, Liang, and Xiao (2020) reviewed the applications of 1,3,5-triazinanes in aminomethylation and cycloaddition reactions, which could be relevant for the synthesis and applications of 5-Ethyl-1,3,5-triazinane-2-thione (Chen, Liang, & Xiao, 2020).

properties

IUPAC Name

5-ethyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3S/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHMBJHMQYKQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353070
Record name 5-ethyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,3,5-triazinane-2-thione

CAS RN

21306-29-6
Record name 5-ethyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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